4-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-1-METHYL-3-NITRO-2(1H)-QUINOLINONE
Overview
Description
4-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-1-METHYL-3-NITRO-2(1H)-QUINOLINONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinolinone core substituted with a piperazine ring and a dichlorobenzyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-1-METHYL-3-NITRO-2(1H)-QUINOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic or basic conditions.
Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinolinone derivative reacts with piperazine in the presence of a suitable base.
Dichlorobenzyl Substitution: The final step involves the substitution of the piperazine ring with the 2,4-dichlorobenzyl group, typically using a chlorinated benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-1-METHYL-3-NITRO-2(1H)-QUINOLINONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Formation of 4-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-1-METHYL-3-AMINO-2(1H)-QUINOLINONE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of quinolinone derivatives and piperazine fragments.
Scientific Research Applications
4-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-1-METHYL-3-NITRO-2(1H)-QUINOLINONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-1-METHYL-3-NITRO-2(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-1-METHYL-3-NITRO-2(1H)-QUINOLINONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity, stability, and specificity towards certain molecular targets.
Properties
IUPAC Name |
4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O3/c1-24-18-5-3-2-4-16(18)19(20(21(24)28)27(29)30)26-10-8-25(9-11-26)13-14-6-7-15(22)12-17(14)23/h2-7,12H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYBHEBGBDUSAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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